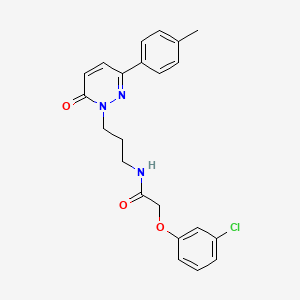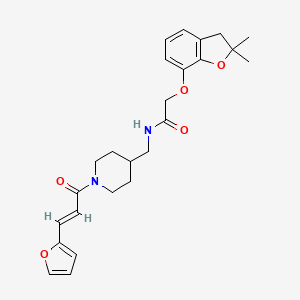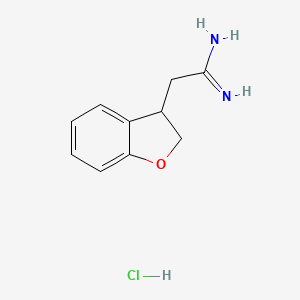![molecular formula C25H21ClFN3O2 B2703370 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 883649-30-7](/img/structure/B2703370.png)
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzimidazole ring, a pyrrolidin-2-one ring, a chlorophenoxy group, and a fluorophenyl group. These groups are common in many biologically active compounds and can contribute to a wide range of properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, benzimidazole derivatives can be synthesized through the reaction of o-phenylenediamine with carboxylic acids . Pyrrolidin-2-one derivatives can be synthesized from proline derivatives .Molecular Structure Analysis
The benzimidazole and pyrrolidin-2-one rings in the compound are heterocyclic structures that contain nitrogen atoms. These structures are often involved in interactions with biological targets. The chlorophenoxy and fluorophenyl groups are aromatic structures that can participate in π-π stacking interactions .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, the benzimidazole ring can act as a nucleophile in reactions with electrophiles. The pyrrolidin-2-one ring can undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups. For example, the presence of the benzimidazole and pyrrolidin-2-one rings could contribute to the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Benzimidazole derivatives, including those with pyrrolidinone moieties, have been synthesized for various chemical transformations. For instance, N-substituted benzimidazole derivatives were synthesized by alkylation, leading to a range of compounds with potential applications in medicinal chemistry and materials science (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
Polymer Science
- In polymer science, benzimidazole-related compounds have been utilized in the synthesis of polymers with specific properties. For example, copolymers incorporating benzimidazole units have been investigated for their electrochromic properties, indicating the relevance of such compounds in developing advanced materials with tunable optical characteristics (Türkarslan et al., 2007).
Drug Discovery and Biological Evaluation
- Benzimidazole derivatives exhibit a wide range of biological activities, making them of interest in drug discovery. Compounds with benzimidazole and pyrrolidinone structures have shown significant antibacterial and antioxidant activities, highlighting their potential as templates for developing new therapeutic agents (Tumosienė et al., 2018).
Molecular Docking and Activity Studies
- Studies involving molecular docking and activity analysis of benzimidazole derivatives have provided insights into their potential anti-cancer properties. This underscores the importance of such compounds in medicinal chemistry for exploring novel treatments for cancer (Karayel, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2/c26-20-5-1-4-8-23(20)32-14-13-29-22-7-3-2-6-21(22)28-25(29)17-15-24(31)30(16-17)19-11-9-18(27)10-12-19/h1-12,17H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNQCMKYDNAMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)

![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2703296.png)






![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2703304.png)
![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)
